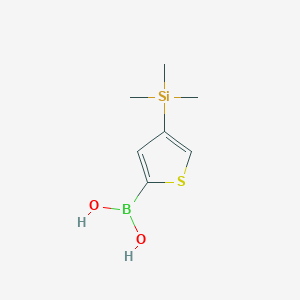

4-(Trimethylsilyl)thiophen-2-ylboronic acid

Description

BenchChem offers high-quality 4-(Trimethylsilyl)thiophen-2-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trimethylsilyl)thiophen-2-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-trimethylsilylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BO2SSi/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXMZPGASQPIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)[Si](C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693737 | |

| Record name | [4-(Trimethylsilyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222840-90-6 | |

| Record name | [4-(Trimethylsilyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trimethylsilyl)thiophen-2-ylboronic Acid: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Reagent

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functionally diverse compounds. 4-(Trimethylsilyl)thiophen-2-ylboronic acid, identified by its CAS number 222840-90-6 , has emerged as a reagent of significant interest. This technical guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, its critical role in palladium-catalyzed cross-coupling reactions, and its applications in the field of drug discovery. The unique combination of a thiophene core, a versatile boronic acid moiety, and a stabilizing trimethylsilyl group makes this compound a powerful tool for the synthesis of novel therapeutic agents and advanced materials.

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its distinct electronic properties, allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] The boronic acid functional group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[2] Furthermore, the trimethylsilyl group can serve multiple purposes, including as a blocking group for regioselective functionalization and to enhance the solubility of the molecule in organic solvents.

This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize 4-(trimethylsilyl)thiophen-2-ylboronic acid in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The table below summarizes the key properties of 4-(trimethylsilyl)thiophen-2-ylboronic acid.

| Property | Value | Source |

| CAS Number | 222840-90-6 | Internal Database |

| Molecular Formula | C₇H₁₃BO₂SSi | Internal Database |

| Molecular Weight | 200.14 g/mol | Internal Database |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Soluble in many organic solvents such as THF, dioxane, and DMF (predicted) | General Knowledge |

| Stability | Sensitive to moisture and air; should be stored under an inert atmosphere. The trimethylsilyl group can enhance stability compared to the unsubstituted analogue. | General Knowledge |

Synthesis of 4-(Trimethylsilyl)thiophen-2-ylboronic Acid: A Representative Protocol

Step 1: Synthesis of 2-Bromo-4-(trimethylsilyl)thiophene

This initial step involves the regioselective silylation of 3-bromothiophene.

Figure 1: Proposed workflow for the synthesis of the key intermediate, 2-Bromo-4-(trimethylsilyl)thiophene.

Experimental Protocol:

-

To a solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (n-BuLi) (1.05 eq).

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-(trimethylsilyl)thiophene.

Step 2: Synthesis of 4-(Trimethylsilyl)thiophen-2-ylboronic Acid

The second step involves a lithium-halogen exchange followed by borylation and hydrolysis.

Figure 2: Proposed workflow for the final borylation step to yield the target compound.

Experimental Protocol:

-

Dissolve 2-bromo-4-(trimethylsilyl)thiophene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi) (1.05 eq) and stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and acidify with aqueous hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 4-(trimethylsilyl)thiophen-2-ylboronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the primary application for 4-(trimethylsilyl)thiophen-2-ylboronic acid. This palladium-catalyzed reaction involves the coupling of an organoboron compound (the boronic acid) with an organic halide or triflate.

Figure 3: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Self-Validating Protocol for Suzuki-Miyaura Coupling:

The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of 4-(trimethylsilyl)thiophen-2-ylboronic acid with an aryl or heteroaryl bromide. The success of the reaction is self-validating through the formation of the desired coupled product, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol:

-

To a reaction vessel, add the aryl or heteroaryl bromide (1.0 eq), 4-(trimethylsilyl)thiophen-2-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl or heteroaryl-thiophene compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-(trimethylsilyl)thiophen-2-ylboronic acid make it a highly valuable building block in the design and synthesis of new drug candidates.

-

Thiophene as a Bioisostere: The thiophene ring is a common bioisostere for the phenyl ring in drug design. Its incorporation can modulate the lipophilicity, metabolic stability, and receptor-binding interactions of a molecule.[1] The lipophilicity of the thiophene nucleus can also aid in crossing the blood-brain barrier, making it a relevant scaffold for neurological drug targets.[1]

-

Boronic Acids in Medicinal Chemistry: Boronic acids and their derivatives have gained significant attention in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (a proteasome inhibitor for treating multiple myeloma), containing this functional group.[3] Boronic acids can act as reversible covalent inhibitors of serine proteases and other enzymes.

-

The Role of the Trimethylsilyl Group: The trimethylsilyl (TMS) group can serve several strategic purposes. It can act as a regiochemical handle, directing further functionalization of the thiophene ring. It can also enhance the solubility of the compound in organic solvents, which is beneficial for synthetic manipulations. In some cases, a TMS group can be cleaved under specific conditions to reveal a reactive site.

By combining these three functional motifs, 4-(trimethylsilyl)thiophen-2-ylboronic acid can be used to synthesize a wide array of complex molecules with potential therapeutic applications, including but not limited to:

-

Kinase Inhibitors: The thiophene scaffold can be incorporated into molecules designed to target the ATP-binding site of kinases, which are crucial targets in cancer therapy.

-

Protease Inhibitors: The boronic acid moiety can be exploited to design reversible covalent inhibitors of various proteases involved in disease progression.

-

Antiviral and Antibacterial Agents: The unique electronic and structural properties of thiophene-containing compounds can be leveraged to develop novel antimicrobial agents.

Spectroscopic Data (Predicted)

| Spectroscopic Data | Predicted Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |

| ¹H NMR | 7.5-7.8 (d, 1H, thiophene-H), 7.2-7.5 (d, 1H, thiophene-H), 8.0-8.5 (br s, 2H, B(OH)₂), 0.2-0.4 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR | 145-150 (C-B), 135-140 (thiophene-C), 130-135 (thiophene-C), 125-130 (thiophene-C), -1.0 to 1.0 (Si(CH₃)₃) |

| FT-IR | ~3300-3500 (br, O-H stretch of boronic acid), ~2950 (C-H stretch of TMS), ~1350 (B-O stretch), ~1250 (Si-C stretch) |

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 4-(trimethylsilyl)thiophen-2-ylboronic acid.

-

Hazard Statements (Predicted based on similar compounds): May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Conclusion

4-(Trimethylsilyl)thiophen-2-ylboronic acid is a strategically designed and highly versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a thiophene core, a boronic acid functional group, and a trimethylsilyl moiety provides chemists with a powerful tool for the construction of complex molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its application in the Suzuki-Miyaura cross-coupling reaction, and its potential in drug discovery. As the demand for novel and effective therapeutic agents continues to grow, the importance of such well-designed building blocks will undoubtedly increase, paving the way for new discoveries and innovations in the field of chemical and pharmaceutical sciences.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

-

RHODIUM-CATALYZED ASYMMETRIC ADDITION OF ARYLBORONIC ACIDS TO N-(tert-BUTYLSULFINYL)IMINES: ENANTIOSELECTIVE SYNTHESIS OF SULFINAMIDES AND AMINES. Organic Syntheses. [Link]

-

Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic. Reddit. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. [Link]

-

Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]

- Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.

- Boronic ester and acid compounds.

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. ResearchGate. [Link]

-

1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Link]

-

Thiophene-based covalent organic frameworks. Massachusetts Institute of Technology. [Link]

- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

-

FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. ResearchGate. [Link]

-

2-THIOPHENETHIOL. Organic Syntheses. [Link]

-

Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-(Trimethylsilyl)thiophen-2-ylboronic Acid for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-(Trimethylsilyl)thiophen-2-ylboronic acid (CAS No. 222840-90-6) has emerged as a pivotal reagent in contemporary organic synthesis, particularly within the realm of drug discovery and development. Its unique structure, featuring a thiophene core functionalized with both a boronic acid and a trimethylsilyl group, offers a distinct combination of reactivity and stability. Thiophene moieties are prevalent in a wide array of pharmaceuticals, valued for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the construction of complex biaryl and heteroaryl systems.[3][4] This guide provides a comprehensive overview of the commercial availability, key properties, and practical applications of 4-(trimethylsilyl)thiophen-2-ylboronic acid, with a focus on enabling its effective utilization in research and development settings.

Commercial Availability and Procurement

4-(Trimethylsilyl)thiophen-2-ylboronic acid is readily accessible from a range of specialized chemical suppliers. It is typically offered in research-grade purities, often exceeding 97%. When sourcing this reagent, it is crucial to consider not only the purity but also the supplier's quality control measures and the availability of comprehensive technical and safety documentation.

Table 1: Commercial Supplier Overview

| Supplier | Purity | Available Quantities | Additional Notes |

| Combi-Blocks | ≥95% | Inquire | - |

| BLD Pharmatech Ltd. | 97% | 1g, 5g | - |

| Amadis Chemical | Inquire | Inquire | - |

| Frontier Specialty Chemicals | 98% | Inquire | - |

| ChemScene | ≥97% | 100mg, 250mg, 1g, 5g | - |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 4-(trimethylsilyl)thiophen-2-ylboronic acid.

Physicochemical Data

While comprehensive experimental data for this specific compound is not extensively published, its properties can be estimated based on its structure and data from related compounds.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 222840-90-6 | PubChem[5] |

| Molecular Formula | C₇H₁₃BO₂SSi | PubChem[5] |

| Molecular Weight | 200.14 g/mol | PubChem[5] |

| Appearance | White to off-white solid (typical for similar boronic acids) | General Knowledge |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Likely soluble in organic solvents such as THF, dioxane, and DMF | General Knowledge |

Safety and Handling

Based on Safety Data Sheets (SDS) for structurally related thiophene boronic acids, 4-(trimethylsilyl)thiophen-2-ylboronic acid should be handled with care, assuming it presents similar hazards.[6][7]

-

Hazard Identification :

-

Precautionary Measures :

-

Storage :

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere.[8]

-

Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

The Strategic Role of the Trimethylsilyl Group in Suzuki-Miyaura Coupling

The presence of the trimethylsilyl (TMS) group at the 4-position of the thiophene ring is not merely an incidental feature. It plays a strategic role in modulating the reactivity and selectivity of the molecule in Suzuki-Miyaura cross-coupling reactions. The TMS group can influence the electronic properties of the thiophene ring and can also serve as a useful synthetic handle for further transformations. In some contexts, silyl groups can be used to direct ortho-metalation, providing a route to further functionalization of the thiophene core.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, detailed protocol for the Suzuki-Miyaura cross-coupling of 4-(trimethylsilyl)thiophen-2-ylboronic acid with an aryl bromide. This protocol is based on general procedures for similar couplings and should be optimized for specific substrates.[1]

Materials and Reagents

-

4-(Trimethylsilyl)thiophen-2-ylboronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water (if using an aqueous base solution)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure

-

Reaction Setup : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-(trimethylsilyl)thiophen-2-ylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

-

Solvent Addition : Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) via syringe. If using an aqueous base, a mixture of organic solvent and degassed water (e.g., 4:1 ratio) can be used.

-

Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The utility of 4-(trimethylsilyl)thiophen-2-ylboronic acid extends across various scientific disciplines, most notably in the synthesis of pharmaceuticals and advanced materials.

-

Medicinal Chemistry : The thiophene nucleus is a privileged scaffold in drug design, appearing in numerous approved drugs. The ability to readily form C-C bonds using this boronic acid allows for the rapid generation of libraries of novel thiophene-containing compounds for biological screening. These compounds have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.[9]

-

Materials Science : Thiophene-based polymers and oligomers are of great interest for their electronic and optical properties, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. The Suzuki-Miyaura coupling is a key method for the synthesis of these conjugated materials, and silylated thiophene precursors can offer advantages in terms of solubility and processability.

Conclusion

4-(Trimethylsilyl)thiophen-2-ylboronic acid is a valuable and commercially available building block for organic synthesis. Its unique combination of a reactive boronic acid, a pharmaceutically relevant thiophene core, and a synthetically useful trimethylsilyl group makes it a powerful tool for researchers in drug discovery and materials science. By understanding its properties, handling requirements, and the nuances of its application in Suzuki-Miyaura cross-coupling, scientists can effectively leverage this reagent to construct complex molecular architectures and accelerate the development of new technologies and therapeutics.

References

- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

- ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

- National Center for Biotechnology Information. (2025, August 25). Transformation of Silyl‐Protected Tetrafluorinated Thia[3]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation. Retrieved from [Link]

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

- ResearchGate. (n.d.). The cross-coupling of boronic acid with trimethylbenzylicammonium salts. Retrieved from [Link]

- Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 4-(Trimethylsilyl)thiophen-2-ylboronic acid. PubChem. Retrieved from [Link]

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 222840-90-6 Name: -. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. youtube.com [youtube.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Sentinels: A Technical Guide to Silyl-Protected Boronic Acids in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly within the crucible of pharmaceutical research and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures.[1] Central to this transformation are organoboron compounds, with boronic acids taking a leading role due to their versatility and relatively low toxicity.[2][3][4] However, the very reactivity that makes boronic acids so valuable also presents a significant challenge: their inherent instability.[5][6] This guide delves into a powerful, yet often overlooked, strategy for taming these reactive intermediates: the use of silyl protecting groups. As a Senior Application Scientist, my aim is to provide not just a protocol, but a foundational understanding of why and when silyl-protected boronic acids can be the key to unlocking synthetic pathways that are otherwise fraught with difficulty.

The Boronic Acid Conundrum: A Need for Robust Protection

Boronic acids, while generally stable solids, are susceptible to a number of undesirable transformations that can complicate their use in multi-step syntheses.[5] A primary issue is the tendency to form cyclic trimers, known as boroxines, through dehydration. This process can complicate stoichiometric calculations and impact reaction kinetics.[7] Furthermore, many boronic acids exhibit limited stability under certain reaction conditions, including exposure to strong acids, bases, or oxidative environments.[5][8]

To circumvent these issues, a variety of protecting groups have been developed, with the most common being the formation of boronate esters with diols, such as pinacol.[3][5] While pinacol esters offer a significant improvement in stability and are amenable to chromatographic purification, they are not without their own set of limitations.[6][9] Their stability can be a double-edged sword, sometimes requiring harsh conditions for deprotection, which may not be compatible with sensitive functional groups elsewhere in the molecule.[5] Moreover, the hydrolysis of pinacol boronates can be sluggish and unpredictable, potentially impacting the efficiency of the subsequent cross-coupling reaction.[9] Other protecting groups, such as MIDA (N-methyliminodiacetic acid) esters and trifluoroborates, offer alternative stability profiles and deprotection conditions, but also come with their own synthetic and compatibility challenges.[10][11][12]

This landscape of trade-offs highlights the need for a tunable and versatile protecting group strategy for boronic acids, one that can offer robust protection when needed and facile, controlled deprotection under specific, mild conditions. This is where the unique properties of silyl ethers present a compelling, albeit less explored, opportunity.

Silyl Ethers as Boronic Acid Guardians: A Powerful Alliance

The protection of diols as cyclic silyl ethers, such as di-tert-butylsilylene derivatives, is a well-established strategy in organic synthesis. This same principle can be logically extended to the 1,2-diol motif of a boronic acid. The formation of a cyclic silyl boronate ester offers a unique set of advantages rooted in the tunable nature of silicon-based protecting groups.

The Causality Behind the Choice: Why Silyl Protection?

The primary advantage of employing silyl protection for boronic acids lies in the ability to modulate the stability of the protected species by simply altering the steric bulk of the substituents on the silicon atom. This provides a level of fine-tuning that is not as readily available with traditional diol-based protecting groups.

| Silyl Protecting Group | Steric Hindrance | Relative Stability |

| Trimethylsilyl (TMS) | Low | Low |

| Triethylsilyl (TES) | Moderate | Moderate |

| tert-Butyldimethylsilyl (TBDMS/TBS) | High | High |

| Di-tert-butylsilylene | Very High | Very High |

This tunable stability allows for a more strategic approach to complex syntheses. For instance, a less hindered silyl group could be used for temporary protection during a short reaction sequence, while a more sterically demanding group like di-tert-butylsilylene could be employed for robust protection through multiple synthetic steps.

Furthermore, the deprotection of silyl ethers is typically achieved under conditions that are orthogonal to those used for many other protecting groups. The most common method for cleaving silyl ethers is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[13] This provides a mild and highly selective method for unmasking the boronic acid at the desired stage of a synthesis, without affecting other functional groups that may be sensitive to acidic or basic hydrolysis.

The Synthetic Blueprint: Crafting and Unleashing Silyl-Protected Boronic Acids

The synthesis of silyl-protected boronic acids can be conceptualized as an extension of the well-established methods for protecting diols. The following proposed protocols are based on established chemical principles and serve as a guide for the exploration of this promising class of reagents.

Experimental Protocol 1: Synthesis of a Di-tert-butylsilylene-Protected Arylboronic Acid

This protocol describes the synthesis of a highly stable silyl-protected boronic acid, ideal for multi-step synthetic sequences.

Step 1: Reaction Setup

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.0 eq.).

-

Dissolve the boronic acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M).

-

Add a suitable base, such as imidazole or 2,6-lutidine (2.2 eq.).

Step 2: Silylation

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add di-tert-butylsilyl bis(trifluoromethanesulfonate) (di-tert-butylsilyl triflate) (1.1 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Workup and Purification

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired di-tert-butylsilylene-protected arylboronic acid.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling with a Silyl-Protected Boronic Acid

This protocol outlines the in situ deprotection and subsequent cross-coupling of a silyl-protected boronic acid.

Step 1: Reaction Setup

-

To a reaction vessel, add the aryl halide (1.0 eq.), the silyl-protected boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

Step 2: In Situ Deprotection and Coupling

-

To initiate the deprotection of the silyl group, add a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq.).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the biaryl product.

Visualizing the Pathway: A Mechanistic Overview

To better understand the proposed synthetic and reactive pathways, the following diagrams, rendered in DOT language, illustrate the key transformations.

Caption: Proposed synthesis of a silyl-protected boronic acid.

Sources

- 1. wwjmrd.com [wwjmrd.com]

- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

review of thiophene-based building blocks in organic synthesis

An In-Depth Technical Guide to Thiophene-Based Building Blocks in Organic Synthesis

Abstract

Thiophene, a five-membered sulfur-containing heterocycle, stands as a cornerstone in modern organic synthesis. Its unique electronic properties, arising from a delicate balance of aromaticity and reactivity, render it a "privileged scaffold" in both medicinal chemistry and materials science.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of thiophene-based building blocks. We will dissect the fundamental principles governing thiophene's reactivity, survey key synthetic methodologies for its construction and functionalization, and illuminate its application in the rational design of complex molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into why specific synthetic routes are chosen to achieve desired molecular architectures and functionalities.

The Thiophene Core: Understanding its Unique Chemical Personality

The utility of thiophene in organic synthesis is intrinsically linked to its electronic structure. As a five-membered aromatic ring with a sulfur heteroatom, it possesses a 6π-electron system that confers aromatic stability.[2] However, its aromaticity is less pronounced than that of benzene, making it significantly more reactive toward electrophilic substitution—a crucial feature for synthetic chemists.[2][3]

1.1. Aromaticity and Reactivity: A Delicate Balance

The sulfur atom in thiophene participates in the π-system by donating a pair of electrons, but its ability to accommodate a positive charge and the potential involvement of its 3d orbitals lead to a different resonance stabilization compared to furan or pyrrole.[2] This results in the following reactivity order for electrophilic substitution: Pyrrole > Furan > Thiophene > Benzene.[3] The higher reactivity of thiophene compared to benzene (e.g., thiophene brominates 10^7 times faster) allows for functionalization under milder conditions, often avoiding the harsh reagents required for benzene chemistry.[4]

1.2. Regiochemistry: The α- and β-Positions

The thiophene ring has two distinct positions for substitution: the α-positions (C2 and C5), adjacent to the sulfur atom, and the β-positions (C3 and C4). Electrophilic substitution reactions overwhelmingly favor the α-positions.[3][5] This is a direct consequence of the stability of the carbocation intermediate formed during the reaction. Attack at the C2 position allows for resonance structures that better delocalize the positive charge, including one where the charge is stabilized by the sulfur atom.

Constructing the Thiophene Ring: Key Synthetic Methodologies

The creation of the thiophene core itself can be achieved through several robust and well-established named reactions. The choice of method is dictated by the desired substitution pattern on the final product and the availability of starting materials.

2.1. Classical Ring-Closing Strategies

Several classical methods remain indispensable for their reliability and versatility.

| Synthesis Method | Starting Materials | Key Reagents | Primary Products |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Sulfiding agents (P₄S₁₀, Lawesson's reagent) | Substituted thiophenes |

| Gewald Synthesis | α-Active methylene ketone/aldehyde, α-cyanoester | Elemental sulfur, Base (e.g., morpholine) | 2-Aminothiophenes |

| Fiesselmann Synthesis | Thioglycolic acid derivatives, β-ketoesters | Base | Hydroxythiophene esters |

| Hinsberg Synthesis | α-Diketones, Thiodiacetate esters | Base | Thiophene dicarboxylates |

The Paal-Knorr synthesis is a straightforward method involving the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide.[1][3][4] The Gewald aminothiophene synthesis is exceptionally valuable, providing a direct route to highly functionalized 2-aminothiophenes, which are crucial intermediates in medicinal chemistry.[1][5] This reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[5]

Workflow: The Gewald Aminothiophene Synthesis

The mechanism involves three key stages: condensation, sulfur addition, and cyclization, making it a powerful multicomponent reaction.

Caption: Mechanism of the Gewald aminothiophene synthesis.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Trustworthiness: This protocol is a self-validating system. Successful synthesis is confirmed by standard analytical techniques (NMR, IR, MS), and the purity is assessed by melting point and chromatography.

-

Step 1: Initial Condensation. In a round-bottom flask equipped with a reflux condenser, combine butan-2-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of morpholine (0.1 eq) in ethanol.

-

Step 2: Sulfur Addition. Gently heat the mixture to 50°C. Add elemental sulfur (1.1 eq) portion-wise over 15 minutes. An exotherm may be observed.

-

Step 3: Reaction. Stir the resulting suspension at 60°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Workup and Isolation. Cool the reaction mixture to room temperature and then place it in an ice bath. The product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the target 2-aminothiophene.

Functionalizing the Thiophene Ring: A Toolkit for Molecular Design

Once the thiophene core is formed, its functionalization is the next critical step. The choice of reaction is guided by the desired regiochemistry and the electronic nature of any existing substituents.

3.1. Electrophilic Aromatic Substitution (SEAr)

This is the most common pathway for introducing functionality onto an unsubstituted thiophene ring. As previously noted, these reactions proceed preferentially at the C2/C5 positions.[3][4]

-

Halogenation: Bromination and iodination are readily achieved using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) under mild conditions. Dihalogenation at the 2,5-positions is also common.[4]

-

Acylation: Friedel-Crafts acylation, typically using an acid chloride or anhydride with a Lewis acid catalyst, proceeds smoothly to give 2-acylthiophenes.[5] These ketones are versatile intermediates for further transformations.

3.2. Metallation: The Gateway to Nucleophilic Thiophenes

While SEAr introduces electrophiles, metallation transforms the thiophene into a potent nucleophile, opening a vast landscape of synthetic possibilities.

-

Deprotonation (Lithiation): The protons at the C2/C5 positions of thiophene are significantly more acidic than those on benzene. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures cleanly and regioselectively generates 2-lithiothiophene.[4] This organolithium species can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl chlorides).

Workflow: Functionalization via Lithiation

This two-step sequence is a cornerstone of thiophene chemistry, enabling the introduction of functional groups that are inaccessible through direct electrophilic substitution.

Caption: General workflow for thiophene functionalization via lithiation.

3.3. Metal-Catalyzed Cross-Coupling: Building Molecular Complexity

Perhaps the most powerful tool for elaborating thiophene building blocks is the suite of palladium- and nickel-catalyzed cross-coupling reactions.[6] These reactions allow for the precise formation of C-C bonds, linking thiophene units to other aromatic or aliphatic fragments. Halogenated thiophenes (bromo- or iodo-) are common starting materials, coupling with a variety of organometallic partners.

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | Halothiophene | Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) + Base |

| Stille | Halothiophene | Organostannane | Pd(PPh₃)₄ |

| Sonogashira | Halothiophene | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI + Base |

| Negishi | Halothiophene | Organozinc | Pd(PPh₃)₄ |

| Direct Arylation | Thiophene (C-H bond) | Aryl Halide | Pd(OAc)₂, Ligand |

The Suzuki-Miyaura coupling is particularly favored in both academic and industrial settings due to the operational simplicity and the relatively low toxicity and high stability of the boronic acid reagents.[7][8] These reactions are fundamental to the synthesis of conjugated polymers and complex drug molecules.

Applications in Drug Discovery and Materials Science

The synthetic versatility of thiophene building blocks directly translates into their widespread application.

4.1. Thiophene in Medicinal Chemistry

The thiophene ring is a bioisostere of the benzene ring, meaning it has a similar size and shape but different electronic properties.[5] Substituting a benzene ring with thiophene in a drug candidate can modulate its metabolic stability, solubility, and receptor binding affinity. This strategy has led to numerous successful drugs.[1][9]

| Drug Name | Therapeutic Class | Role of Thiophene Ring |

| Clopidogrel | Antiplatelet | Core scaffold, essential for activity |

| Olanzapine | Antipsychotic | Fused to a diazepine ring system |

| Raltitrexed | Anticancer | Mimics a portion of folic acid |

| Tiotropium | Anticholinergic (COPD) | Two thiophene rings are key structural features |

| Dorzolamide | Carbonic Anhydrase Inhibitor | Part of the core sulfonamide structure |

Data sourced from multiple reviews.[1][10]

4.2. Thiophene in Organic Electronics

In materials science, thiophene is the fundamental building block for many organic semiconductors.[1] The ability of the sulfur atom to stabilize charge and the planarity of the ring facilitate π-stacking and efficient charge transport in the solid state.[11]

-

Polythiophenes: Polymers made of repeating thiophene units, such as poly(3-hexylthiophene) (P3HT), are benchmark materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[4][12] They are typically synthesized via metal-catalyzed cross-coupling reactions like Suzuki or Stille, or through direct arylation polymerization (DArP).[6]

-

Oligo-thiophenes: Well-defined, shorter chains of thiophene rings serve as model compounds and active materials in organic light-emitting diodes (OLEDs).[11][13] The electronic and optical properties of these materials can be precisely tuned by controlling the length of the oligomer and the nature of the substituents.[13]

Workflow: Synthesis of Poly(3-alkylthiophene)

The polymerization of functionalized thiophene monomers is a key process for creating semiconducting polymers.

Caption: Schematic for the synthesis of poly(3-alkylthiophene).

Conclusion and Future Outlook

Thiophene-based building blocks are far more than simple heterocyclic compounds; they are enabling tools for innovation across the chemical sciences. Their predictable reactivity, coupled with a rich portfolio of synthetic methodologies for their construction and functionalization, ensures their continued prominence. Future developments will likely focus on more sustainable and efficient synthetic methods, such as C-H activation and direct arylation, to minimize waste and streamline synthetic sequences.[14] Furthermore, the exploration of asymmetric functionalization will unlock new chiral thiophene scaffolds for applications in catalysis and stereoselective drug design.[15] For researchers in drug discovery and materials science, a deep understanding of thiophene chemistry is not just beneficial—it is essential for designing the next generation of functional molecules.

References

-

Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Shafi, S. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

-

Kavitha, S. et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Current Science and Engineering.

-

Wikipedia contributors. (n.d.). Thiophene. Wikipedia.

-

Perepichka, I. F., & Perepichka, D. F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Wiley.

-

Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE.

-

Molecules. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI.

-

Saadoun, H. Q. et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273.

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis.

-

Gabriele, B. et al. (2012). A direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives enables the synthesis of 3-iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640-7645.

-

ACS Omega. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Publications.

-

ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry.

-

Unknown. (n.d.). Preparation and Properties of Thiophene.

-

ResearchGate. (n.d.). Functionalization of thiophene ring and general structures of TpM homopolymers and copolymers.

-

Chemical Reviews. (n.d.). Conjugated poly(thiophenes): synthesis, functionalization, and applications. ACS Publications.

-

Organic Letters. (n.d.). Sequential Regioselective C–H Functionalization of Thiophenes. ACS Publications.

-

RSC Advances. (n.d.). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). PubMed.

-

Chemistry of Materials. (n.d.). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. ACS Publications.

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). PMC - PubMed Central.

-

ResearchGate. (n.d.). Thiophene-based conjugated microporous polymers: Preparation, porosity, exceptional carbon dioxide absorption and selectivity.

-

Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and. (n.d.).

-

Catalytic asymmetric functionalization and dearomatization of thiophenes. (n.d.). PMC.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cognizancejournal.com [cognizancejournal.com]

- 10. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 4-(Trimethylsilyl)thiophen-2-ylboronic Acid

Introduction

4-(Trimethylsilyl)thiophen-2-ylboronic acid is a vital heterocyclic organoboron compound, serving as a key building block in modern synthetic chemistry. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[1][2] This functionality is critical for the synthesis of complex organic molecules, particularly in the development of conjugated polymers for organic electronics (OLEDs, OPVs) and the creation of novel pharmaceutical scaffolds where the thiophene moiety is a common motif.[1] However, like many 2-heterocyclic boronic acids, this reagent is susceptible to degradation, which can compromise experimental reproducibility, reduce reaction yields, and impact final product purity.[3] This guide provides a comprehensive overview of the inherent stability challenges, delineates the primary degradation pathways, and establishes rigorous protocols for storage and handling to preserve the compound's integrity.

Inherent Instability of 2-Heterocyclic Boronic Acids

The stability of a boronic acid is intrinsically linked to the nature of the organic residue attached to the boron atom. While many arylboronic acids are relatively robust, those featuring a 2-substituted heterocyclic ring, such as thiophene, are known to be inherently unstable.[3] This instability stems from the electronic properties of the heteroaromatic ring and the susceptibility of the carbon-boron (C-B) bond to cleavage under various conditions. Understanding these vulnerabilities is the first step toward mitigating them.

Principal Degradation Pathways

There are three primary chemical pathways through which 4-(Trimethylsilyl)thiophen-2-ylboronic acid can degrade. Each is driven by specific environmental factors, and preventing them requires a multi-faceted approach to storage and handling.

Protodeboronation

Protodeboronation is arguably the most common degradation pathway for heteroaryl boronic acids.[3] It involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding the parent heterocycle—in this case, 3-(trimethylsilyl)thiophene. This reaction is typically catalyzed by moisture and can be accelerated by acidic or basic conditions.

-

Mechanism: The presence of protons (from water or other sources) facilitates the electrophilic cleavage of the polarized C-B bond. The thiophene ring's electron-rich nature can further promote this process.

Caption: The protodeboronation pathway leading to loss of the boronic acid moiety.

Oxidation

The C-B bond is susceptible to oxidation, particularly from atmospheric oxygen. This process converts the boronic acid into a hydroxylated derivative (a phenol analog) and boric acid.[4][5] For 4-(Trimethylsilyl)thiophen-2-ylboronic acid, this results in the formation of 4-(trimethylsilyl)thiophen-2-ol. This oxidative degradation is a significant concern for long-term storage in air.

-

Mechanism: The reaction is believed to proceed via a radical mechanism or through the formation of a peroxyboronic species, which then rearranges to the final product.[4]

Caption: Oxidative degradation of the boronic acid in the presence of air.

Anhydride Formation (Boroxine)

Boronic acids can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine. This is a reversible equilibrium reaction. While the boroxine itself can be a competent cross-coupling partner, its formation removes the free boronic acid, altering the compound's physical properties and stoichiometry. The presence of water shifts the equilibrium back towards the monomeric boronic acid.

-

Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form the B-O-B linkages of the boroxine ring.

Caption: Reversible formation of a boroxine trimer through dehydration.

Critical Factors Influencing Stability & Recommended Protocols

To ensure the long-term viability of 4-(Trimethylsilyl)thiophen-2-ylboronic acid, strict control over environmental conditions is mandatory.

| Parameter | Risk Factor | Recommended Control | Causality |

| Temperature | Accelerates all degradation pathways | Store at ≤ -20°C (Freezer) [6][7] | Reduces molecular motion and kinetic energy, slowing the rate of all chemical degradation reactions. |

| Atmosphere | Oxygen promotes oxidative degradation | Store under inert gas (Argon/Nitrogen) [8] | Displaces atmospheric oxygen, preventing the oxidation of the sensitive carbon-boron bond. |

| Moisture | Essential for protodeboronation | Store in a tightly sealed, dry container [9] | Prevents ingress of water vapor, which is a key reactant in the protodeboronation pathway. |

| Light | Can induce photochemical degradation | Store in an opaque or amber container [10] | Protects the compound from high-energy photons that can initiate unwanted side reactions. |

Protocol for Long-Term Storage

This self-validating protocol is designed to minimize exposure to degrading elements.

-

Procurement & Initial Handling: Upon receipt, handle the container inside a glovebox or glove bag with a dry, inert atmosphere.

-

Aliquotting: Avoid repeated opening of the main stock container. Divide the bulk material into smaller, single-use aliquots in separate vials. This protects the primary stock from contamination and exposure.

-

Container Selection: Use amber glass vials with PTFE-lined screw caps.

-

Inert Gas Purge: Before sealing, flush each vial thoroughly with a stream of dry argon or nitrogen for at least 30-60 seconds to displace all air.

-

Sealing: Tighten the cap firmly. For maximum protection, wrap the cap-vial interface with Parafilm®.

-

Labeling: Clearly label each aliquot with the compound name, date, and storage conditions.

-

Freezer Storage: Place the sealed vials inside a secondary container (e.g., a freezer box) and store them in a freezer at or below -20°C.[6][7]

Protocol for Safe Handling and Use

-

Equilibration: Before use, remove an aliquot from the freezer and place it in a desiccator. Allow it to warm completely to ambient temperature. This critical step prevents atmospheric moisture from condensing onto the cold solid when the vial is opened.

-

Inert Environment Weighing: Whenever possible, open the vial and weigh the required amount of material inside a glovebox. If a glovebox is unavailable, perform the weighing quickly under a positive pressure stream of inert gas.

-

Dispensing: Use only clean, dry spatulas and glassware.

-

Resealing: If any material remains in the vial, repeat the inert gas purge (Step 4 above) before resealing and returning it to the freezer.

Experimental Workflow: Purity Verification Over Time

To validate storage conditions and assess the stability of a specific batch, a periodic quality control experiment is recommended.

Caption: Experimental workflow for assessing the stability of the boronic acid.

-

Initial Analysis (T=0): Upon receiving and aliquotting the compound, dissolve a small sample and acquire baseline purity data using techniques like ¹H NMR and LC-MS. Note the purity percentage and the absence of degradation products (e.g., 3-(trimethylsilyl)thiophene).

-

Controlled Storage: Store aliquots under the recommended protocol (-20°C, inert gas) and, for comparison, under "stress" conditions (e.g., on a lab bench).

-

Periodic Re-analysis: After a set period (e.g., 3, 6, or 12 months), analyze samples from both storage conditions.

-

Data Comparison: Compare the new analytical data to the T=0 baseline. The appearance of new signals in the NMR corresponding to 3-(trimethylsilyl)thiophene or a decrease in the purity peak in the LC-MS chromatogram indicates degradation. This validates the necessity of the stringent storage protocol.

Conclusion

While 4-(Trimethylsilyl)thiophen-2-ylboronic acid is an exceptionally useful synthetic intermediate, its inherent instability demands a disciplined and technically sound approach to its storage and handling. The primary degradation pathways—protodeboronation, oxidation, and boroxine formation—are driven by common laboratory conditions: moisture, air, and elevated temperatures. Adherence to the rigorous protocols outlined in this guide—specifically, storage at or below -20°C under a dry, inert atmosphere and away from light—is not merely a recommendation but a requirement for preserving the compound's chemical integrity. By implementing these self-validating procedures, researchers can ensure the reliability of their starting materials, leading to more consistent and successful synthetic outcomes in drug development and materials science.

References

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]

-

Zhang, M., et al. (2019). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Li, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. ResearchGate. [Link]

-

Ribeiro, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Tanwar, O. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

Li, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

-

Chen, Y., et al. (2021). Synthesis of Boronic Acid-Functionalized Core-Shell Mesoporous Silica-TiO2 Nanocomposite for Specific Enrichment of Glycopeptides From Biological Samples. PubMed. [Link]

-

U.S. Borax Inc. (n.d.). Borate handling and storage. borax.com. [Link]

-

Bugg, T. D. H., et al. (2011). Pathways for Degradation of Lignin in Bacteria and Fungi. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Hubert, C., et al. (2022). Identification of the Major Degradation Pathways of Selumetinib. PMC - NIH. [Link]

-

Sandvoss, M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 162607-15-0|(4-Methylthiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 7. (4-Methylthiophen-2-yl)boronic acid | 162607-15-0 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chemscene.com [chemscene.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-(Trimethylsilyl)thiophen-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation with a Silylated Thiophene Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoborane and an organic halide has become indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] Within the vast toolkit of Suzuki coupling reagents, heteroaromatic boronic acids are of particular importance for accessing novel chemical space.

This document provides a detailed guide to the application of 4-(trimethylsilyl)thiophen-2-ylboronic acid , a versatile building block for the synthesis of functionalized thiophene-containing molecules. Thiophene derivatives are prevalent in organic electronics, finding use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.[5][6] They are also key components in numerous biologically active compounds.[4]

The presence of the trimethylsilyl (TMS) group at the 4-position of the thiophene ring offers several strategic advantages. It can serve as a stable substituent to modulate the electronic properties of the final product or act as a protecting group to prevent unwanted side reactions, with the potential for subsequent removal.[7] This guide will delve into the mechanistic underpinnings of the Suzuki coupling, provide a robust experimental protocol for the use of 4-(trimethylsilyl)thiophen-2-ylboronic acid, and discuss the implications of the TMS group on the reaction and product characteristics.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The organoborane, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The base is essential for the activation of the boronic acid.[2]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 4-(Trimethylsilyl)thiophen-2-ylboronic Acid with an Aryl Bromide

This protocol provides a general method for the Suzuki coupling of 4-(trimethylsilyl)thiophen-2-ylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents

-

4-(trimethylsilyl)thiophen-2-ylboronic acid

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

Reaction Setup and Procedure

Caption: A general workflow for the Suzuki coupling experiment.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-(trimethylsilyl)thiophen-2-ylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and anhydrous potassium phosphate (3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 dioxane:water solvent mixture. The total solvent volume should be sufficient to dissolve the reactants (a concentration of ~0.1 M with respect to the aryl bromide is a good starting point).

-

Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

-

Catalyst Preparation and Addition: In a separate vial under an inert atmosphere, prepare a solution of palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Considerations

| Parameter | Recommended Condition | Rationale and Field-Proven Insights |

| Catalyst System | Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos) or a pre-formed Pd-ligand complex. | Thiophene boronic acids can be challenging substrates due to potential catalyst inhibition by the sulfur atom and protodeboronation.[8] Highly active catalyst systems with electron-rich and sterically demanding ligands like SPhos are often necessary to promote efficient coupling.[8] |

| Base | K₃PO₄ or K₂CO₃ | The base is crucial for activating the boronic acid for transmetalation.[2] K₃PO₄ is a moderately strong base that is often effective for heteroaryl couplings. Anhydrous conditions for the base are preferred to minimize protodeboronation of the boronic acid. |

| Solvent | Anhydrous 1,4-dioxane/water (4:1 to 10:1) or THF/water | A polar aprotic solvent is generally used to dissolve the organic reactants, while a small amount of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. The use of anhydrous organic solvents is critical to prevent premature decomposition of the boronic acid. |

| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion. However, excessively high temperatures can lead to decomposition of the reactants or catalyst. |

| Inert Atmosphere | Argon or Nitrogen | The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Maintaining an inert atmosphere is essential to prevent catalyst deactivation. |

The Role and Fate of the Trimethylsilyl (TMS) Group

The TMS group on the thiophene ring plays a significant role in the synthetic strategy.

-

Electronic Tuning: When retained in the final product, the TMS group can influence the electronic properties of the molecule. Silyl groups are generally considered weakly electron-donating through hyperconjugation, which can affect the HOMO-LUMO levels of conjugated systems, a key consideration in the design of organic electronic materials.[9]

-

Protecting Group and Subsequent Functionalization: The TMS group can also serve as a protecting group for the 4-position of the thiophene ring.[7] This position can be deprotonated and is susceptible to reaction under certain conditions. After the Suzuki coupling, the TMS group can be removed under specific conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF), to yield the corresponding C-H bond. This allows for subsequent functionalization at that position if desired.

Applications in Materials Science and Drug Development

The products derived from the Suzuki coupling of 4-(trimethylsilyl)thiophen-2-ylboronic acid are valuable intermediates for a range of applications:

-

Organic Electronics: The resulting biaryl or heteroaryl thiophene structures are key components in the synthesis of conjugated polymers and small molecules for use in OLEDs, OFETs, and organic solar cells.[5][10] The ability to tune the electronic properties through the TMS group or further functionalization is highly advantageous in this field.

-

Drug Discovery: The thiophene scaffold is a common motif in medicinal chemistry, appearing in a variety of therapeutic agents.[4] The Suzuki coupling provides a powerful tool for the rapid generation of libraries of thiophene-containing compounds for biological screening.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poorly soluble reactants. | Ensure a truly inert atmosphere; Use freshly opened or purified solvents and reagents; Consider a different solvent system or a phase-transfer catalyst to improve solubility. |

| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities; Reaction temperature too high or reaction time too long. | Use anhydrous base and solvents; Minimize the amount of water in the solvent system; Optimize the reaction temperature and time. |

| Formation of Homocoupled Products | Oxygen contamination leading to side reactions; Inefficient transmetalation. | Thoroughly degas the reaction mixture; Ensure a good inert atmosphere; Re-evaluate the base and solvent system to promote efficient transmetalation. |

| Desilylation of the Product | Certain reaction conditions (e.g., strongly basic or acidic workup) can cleave the TMS group. | If the TMS group is desired in the final product, use a milder workup procedure. If desilylation is desired, it can be performed in a separate step. |

Conclusion

The Suzuki-Miyaura coupling of 4-(trimethylsilyl)thiophen-2-ylboronic acid is a powerful and versatile method for the synthesis of functionalized thiophene-containing molecules. By understanding the reaction mechanism, carefully controlling the reaction parameters, and strategically utilizing the properties of the trimethylsilyl group, researchers can efficiently access a wide range of valuable compounds for applications in materials science and drug development. The protocol and insights provided in this guide serve as a comprehensive resource for the successful implementation of this important synthetic transformation.

References

-

Dalton Transactions (RSC Publishing). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]

-

PubMed Central. Transformation of Silyl‐Protected Tetrafluorinated Thia[11]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation. [Link]

-

PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]

-

RSC Publishing. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [Link]

-

PubMed Central. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

-

ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [Link]

-